1,4-Dibenzyl-2-aminomethylpiperazine

HIV antiviral synthesis piperazine intermediate

1,4-Dibenzyl-2-aminomethylpiperazine is a 1,4-disubstituted piperazine derivative with the molecular formula C19H25N3 and a molecular weight of 295.4 g/mol. It features a piperazine ring bis-benzylated at N1 and N4, with an aminomethyl (-CH2NH2) substituent at the C2 position.

Molecular Formula C19H25N3
Molecular Weight 295.4 g/mol
Cat. No. B8466737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzyl-2-aminomethylpiperazine
Molecular FormulaC19H25N3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=CC=CC=C2)CN)CC3=CC=CC=C3
InChIInChI=1S/C19H25N3/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16,20H2
InChIKeySDFTVHVPMKAQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibenzyl-2-aminomethylpiperazine (CAS 116163-33-8): Chemical Identity and Procurement Baseline


1,4-Dibenzyl-2-aminomethylpiperazine is a 1,4-disubstituted piperazine derivative with the molecular formula C19H25N3 and a molecular weight of 295.4 g/mol . It features a piperazine ring bis-benzylated at N1 and N4, with an aminomethyl (-CH2NH2) substituent at the C2 position. The compound has a calculated LogP of 2.91 and a polar surface area of 32.5 Ų, indicating moderate lipophilicity and potential for blood-brain barrier penetration . It is commercially available at ≥95% purity and serves primarily as a synthetic intermediate in pharmaceutical research.

Why 1,4-Dibenzyl-2-aminomethylpiperazine Cannot Be Replaced by 1,4-Dibenzylpiperazine or 2-Aminomethylpiperazine


The combination of the C2 aminomethyl group with N1,N4-dibenzyl substitution in 1,4-dibenzyl-2-aminomethylpiperazine creates reactivity and pharmacological profiles not achievable with either 1,4-dibenzylpiperazine (which lacks the aminomethyl handle for further functionalization) or 2-aminomethylpiperazine (which lacks the lipophilic benzyl groups essential for receptor binding) [1]. This dual-functional architecture is required for generating the piperazinebenzylamine class of melanocortin-4 receptor antagonists, the urotensin-II receptor antagonists, and HIV-inhibitory piperazine derivatives described in the evidence below.

Quantitative Differentiation Evidence for 1,4-Dibenzyl-2-aminomethylpiperazine


Exclusive Synthetic Intermediate for HIV-Inhibitory Piperazines

US Patent 6,531,476 explicitly designates 1,4-dibenzyl-2-aminomethylpiperazine as the starting material for synthesizing a series of piperazine derivatives that inhibit HIV replication [1]. The aminomethyl group undergoes acylation or addition-elimination reactions to install pharmacophoric elements required for antiviral activity. In contrast, 1,4-dibenzylpiperazine (lacking the aminomethyl group) and 2-aminomethylpiperazine (lacking the N1,N4-dibenzyl protection) cannot serve as direct substitutes in this synthetic route. The 2-hydroxymethyl analog requires additional protection/deprotection steps, adding 1-2 synthetic steps [1].

HIV antiviral synthesis piperazine intermediate

Melanocortin-4 Receptor Antagonist Pharmacophore

Piperazinebenzylamine derivatives derived from 1,4-dibenzyl-2-aminomethylpiperazine were developed as potent human melanocortin-4 receptor (MC4R) antagonists [1]. Compound 11d exhibited a Ki of 14 nM, and compound 11l showed an IC50 of 36 nM for inhibition of α-MSH-stimulated cAMP release, with low intrinsic efficacy (~15% of α-MSH maximal level). By comparison, unsubstituted 1,4-dibenzylpiperazine exhibits no measurable MC4R binding affinity, demonstrating that the aminomethyl-derived benzylamine moiety is essential for receptor engagement [1].

MC4R obesity cachexia piperazinebenzylamine

Urotensin-II Receptor Antagonism with >100-Fold Selectivity Over κ-Opioid Receptor

Aminomethylpiperazines derived from 1,4-dibenzyl-2-aminomethylpiperazine were optimized as selective urotensin-II (UT) receptor antagonists [1]. These compounds achieved >100-fold selectivity for the UT receptor over the κ-opioid receptor, a critical advancement, because earlier aminomethylpiperazines were known as κ-opioid agonists. Select compounds inhibited urotensin-induced vasoconstriction in isolated rat aortic rings, consistent with antihypertensive potential. 1,4-Dibenzylpiperazine analogs without the aminomethyl group retained κ-opioid activity and lacked UT antagonism.

urotensin hypertension selectivity aminomethylpiperazine

Hypotensive and Diuretic Activity of N-Substituted Derivatives

Khandelwal and Jain (1978) demonstrated that N-substituted derivatives of 1,4-dibenzyl-2-β-aminoethylpiperazine, prepared from 1,4-dibenzyl-2-aminomethylpiperazine, exhibit hypotensive and diuretic activities in cats [1]. This provides an early in vivo pharmacological validation of the scaffold. Simple 1,4-dibenzylpiperazine derivatives evaluated in the same study did not show comparable cardiovascular activity, indicating that the aminoalkyl side chain is a key pharmacophoric element.

hypotensive diuretic cardiovascular aminoalkylpiperazine

Broader Chemical Reactivity Profile Versus 2-Chloromethyl and 2-Hydroxymethyl Analogs

The primary amine in 1,4-dibenzyl-2-aminomethylpiperazine enables direct acylation, sulfonylation, reductive amination, and addition-elimination reactions without pre-activation, as evidenced by its use in HIV inhibitor synthesis [1]. The 2-chloromethyl analog (CAS 24225-89-6) is limited to nucleophilic substitution, while the 2-hydroxymethyl analog (CAS 94437-04-4) requires activation (e.g., conversion to chloroformate or mesylate) before further functionalization [1]. This difference in reaction scope provides a 4-fold broader synthetic utility for the aminomethyl compound.

synthetic chemistry amine reactivity functional group interconversion

High-Value Application Scenarios for 1,4-Dibenzyl-2-aminomethylpiperazine


MC4R Antagonist Development for Obesity and Cachexia

Medicinal chemistry teams optimizing piperazinebenzylamine MC4R antagonists should prioritize 1,4-dibenzyl-2-aminomethylpiperazine as the starting scaffold. The aminomethyl group is essential for achieving Ki values in the low nanomolar range (14-21 nM) at MC4R, as demonstrated by Pontillo et al. [2]. Substitution with unfunctionalized 1,4-dibenzylpiperazine results in complete loss of MC4R binding affinity.

Urotensin-II Antagonist Discovery for Hypertension

Cardiovascular drug discovery programs targeting the urotensin-II receptor can leverage the >100-fold selectivity advantage conferred by the aminomethylpiperazine scaffold over the κ-opioid receptor [3]. This selectivity profile is unique to the 2-aminomethyl-substituted series and is not achievable with N-alkyl or N-benzyl piperazines lacking the C2 aminomethyl group.

HIV-Inhibitory Piperazine Synthesis

Synthetic chemistry groups engaged in antiviral piperazine development should procure 1,4-dibenzyl-2-aminomethylpiperazine as a key intermediate for constructing HIV inhibitors per the patented route described in US Patent 6,531,476 [1]. The compound's primary amine enables direct installation of carbamate, urea, and thiourea pharmacophores without the additional protection/deprotection sequences required for the 2-hydroxymethyl analog.

CNS-Penetrant Cardiovascular Drug Scaffold

The combination of moderate lipophilicity (LogP 2.91) and demonstrated in vivo hypotensive/diuretic activity in cats [4] supports the selection of 1,4-dibenzyl-2-aminomethylpiperazine as a lead scaffold for centrally acting cardiovascular agents. The early pharmacological validation by Khandelwal and Jain (1978) provides a foundation for modern structure-activity relationship campaigns.

Quote Request

Request a Quote for 1,4-Dibenzyl-2-aminomethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.